1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate in the presence of acetic acid.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the imidazole derivative with a suitable thiol reagent under basic conditions.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Specific details would depend on the industrial protocols and equipment used.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced ethanone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-ylthio)ethanone
- 1-(2,4-dichlorophenyl)-2-(4,5-diphenyl-1H-imidazol-2-yl)ethanone
Uniqueness
1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one is unique due to the presence of both the sulfanyl group and the diphenyl-substituted imidazole ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H16Cl2N2OS |
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Molecular Weight |
439.4 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C23H16Cl2N2OS/c24-17-11-12-18(19(25)13-17)20(28)14-29-23-26-21(15-7-3-1-4-8-15)22(27-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,27) |
InChI Key |
MMWMOIPAFISJPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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